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Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of
cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.
Its role in transducing signals for interleukins (IL-12, IL-23) and type | interferons makes it a
compelling therapeutic target. Bayer-18 has emerged as a selective inhibitor of TYK2,
demonstrating potential in modulating these inflammatory responses. This technical guide
provides an in-depth analysis of the structural basis of TYK2 inhibition, with a focus on the
binding characteristics of selective inhibitors like Bayer-18. While a specific co-crystal structure
of Bayer-18 with TYK2 is not publicly available, this document will leverage existing structural
data of TYK2 in complex with other inhibitors to infer the binding mode and guide future
research.

TYK2 Structure and Function

TYK2 is comprised of four major domains: the N-terminal FERM (4.1 protein, ezrin, radixin,
moesin) and SH2 (Src homology 2) domains, which are involved in receptor binding, and the C-
terminal pseudokinase (JH2) and kinase (JH1) domains. The JH1 domain possesses the
catalytic activity responsible for phosphorylation of downstream STAT proteins, while the JH2
domain, once thought to be catalytically inactive, plays a crucial regulatory role by modulating
the activity of the JH1 domain. Recent advancements in drug discovery have highlighted the
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JH2 domain as a target for allosteric inhibitors, offering a new paradigm for achieving selectivity
among the highly conserved ATP-binding sites of the JAK family kinases.

Bayer-18: A Selective TYK2 Inhibitor

Bayer-18 is a potent and selective inhibitor of TYK2.[1][2] Its chemical and physical properties
are summarized below.

Property Value

CAS Number 1251752-12-1
Molecular Formula C19H27FN6O2
Molecular Weight 390.5 g/mol [2][3]
ICso0 (TYK2) 18.7 nM[3]

>1000-fold selective against JAK2, CDK, and

Selectivity KDR[?]

Structural Analysis of Inhibitor Binding to TYK2

In the absence of a direct crystal structure of Bayer-18 bound to TYK2, we can infer its binding
mode by examining the structures of TYK2 in complex with other selective inhibitors. TYK2
inhibitors can be broadly categorized into two classes based on their binding site: ATP-
competitive inhibitors that bind to the JH1 domain and allosteric inhibitors that target the JH2
pseudokinase domain.[4]

Binding to the Kinase Domain (JH1):

Several crystal structures of the TYK2 kinase domain in complex with ATP-competitive
inhibitors have been resolved (e.g., PDB IDs: 4GJ2, 6X8F, 7UYU).[5][6][7] These structures
reveal a canonical kinase fold with the inhibitor occupying the ATP-binding pocket, forming
hydrogen bonds with the hinge region residues and making hydrophobic interactions with
surrounding amino acids. Given its chemical structure, it is plausible that Bayer-18 acts as an
ATP-competitive inhibitor, engaging with key residues in the active site of the JH1 domain.

Binding to the Pseudokinase Domain (JH2):
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A novel and highly successful approach to TYK2 inhibition involves targeting the JH2
pseudokinase domain. Allosteric inhibitors like deucravacitinib bind to the JH2 domain,
stabilizing an inactive conformation of TYK2 and preventing its activation.[8][9] This mechanism
offers a high degree of selectivity over other JAK family members due to lower sequence
conservation in the JH2 domain compared to the highly conserved ATP-binding site in the JH1
domain.[10] While it is not confirmed that Bayer-18 binds to the JH2 domain, this remains a
possibility and a key area for future investigation.

Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding
of cytokines to their receptors. This leads to the activation of receptor-associated JAKSs,
including TYK2, which then phosphorylate downstream STAT (Signal Transducer and Activator
of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to
regulate the transcription of target genes involved in inflammation and immune responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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